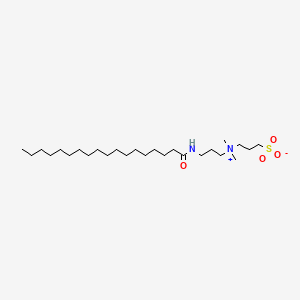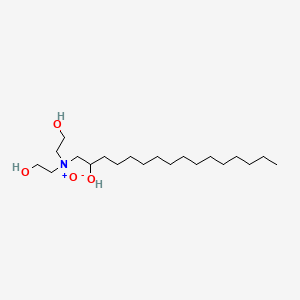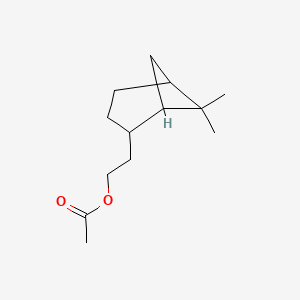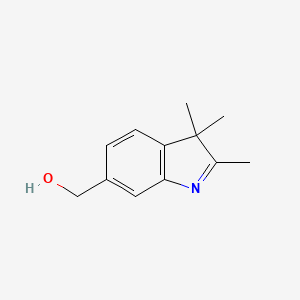![molecular formula C32H56CoN8O6S2+2 B13735610 Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen CAS No. 29383-29-7](/img/structure/B13735610.png)
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen is a complex compound known for its unique chemical structure and properties. It is a type of cobalt phthalocyanine disulfonic acid, which is widely used in various industrial and scientific applications due to its stability, solubility in water, and excellent masking, coloring, antistatic, and dispersing properties .
Preparation Methods
The synthesis of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves several steps. The primary method includes the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. The reaction typically occurs in the presence of sulfuric acid, which facilitates the sulfonation process, leading to the formation of the disulfonated product . Industrial production methods often involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state cobalt complexes.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state cobalt complexes.
Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biosensors and imaging agents.
Mechanism of Action
The mechanism of action of Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen involves its interaction with molecular targets and pathways within the system. The compound’s cobalt center plays a crucial role in its reactivity, allowing it to participate in various redox reactions. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, making it effective in applications such as photodynamic therapy .
Comparison with Similar Compounds
Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen can be compared with other similar compounds, such as:
Cobalt phthalocyanine: This compound lacks the sulfonate groups, making it less soluble in water and limiting its applications in aqueous environments.
Iron phthalocyanine disulfonic acid: Similar in structure but contains iron instead of cobalt, leading to different reactivity and applications.
Copper phthalocyanine disulfonic acid:
The uniqueness of this compound lies in its combination of cobalt and sulfonate groups, providing a balance of stability, solubility, and reactivity that is advantageous for various applications .
Properties
CAS No. |
29383-29-7 |
|---|---|
Molecular Formula |
C32H56CoN8O6S2+2 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
cobalt(2+);hydron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane-6,16-disulfonate |
InChI |
InChI=1S/C32H56N8O6S2.Co/c41-47(42,43)15-9-11-21-23(13-15)31-37-27-19-7-3-1-5-17(19)25(34-27)33-26-18-6-2-4-8-20(18)28(35-26)38-32-24-14-16(48(44,45)46)10-12-22(24)30(40-32)36-29(21)39-31;/h15-40H,1-14H2,(H,41,42,43)(H,44,45,46);/q;+2 |
InChI Key |
FYGCIBOOSIYFRY-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C1CCC2C(C1)C3NC4C5CCCCC5C(N4)NC6C7CC(CCC7C(N6)NC8C9CCC(CC9C(N8)NC2N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
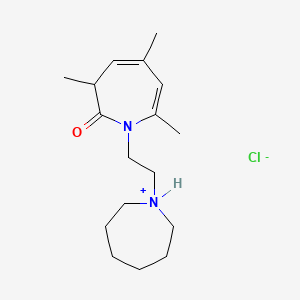
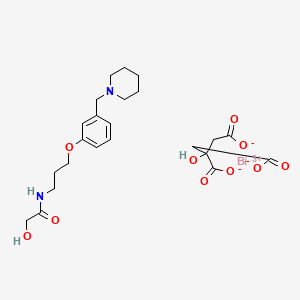

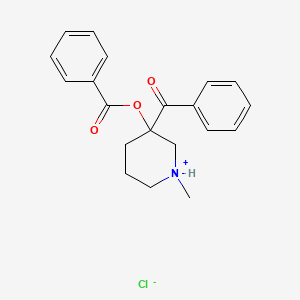
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
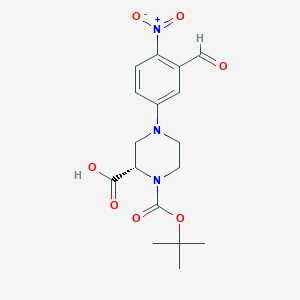
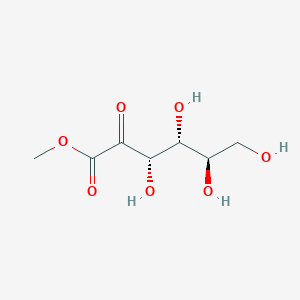
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

